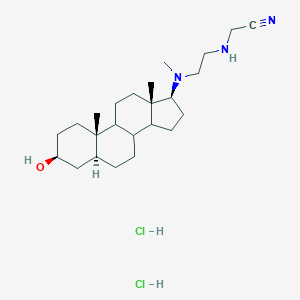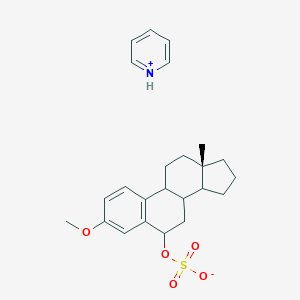![molecular formula C15H11Cl2F2NO3 B237979 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as Diflufenican, is a herbicide that is widely used in agricultural practices to control weeds. It belongs to the family of acetanilide herbicides and is known for its broad-spectrum activity against a wide range of weeds. In recent years, there has been a lot of research done on diflufenican, which has led to the discovery of its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of diflufenican involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which leads to the disruption of photosynthesis and ultimately the death of the plant. 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide also affects the membrane integrity of the plant cells, which leads to the leakage of cellular contents and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent herbicide that can be used at low concentrations, which makes it cost-effective. 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide also has a broad-spectrum activity, which makes it useful for studying the effects of herbicides on a wide range of plant species. However, diflufenican has some limitations, such as its potential impact on soil and water quality. It is also important to note that diflufenican should be handled with care, as it is toxic to humans and animals.
Orientations Futures
There are several future directions for research on diflufenican. One potential area of research is the development of new herbicides based on the structure of diflufenican. Another potential area of research is the development of new methods for the synthesis of diflufenican, which could lead to more cost-effective production. Additionally, further research is needed to better understand the impact of diflufenican on soil and water quality, as well as its potential impact on human and animal health. Finally, more research is needed to explore the potential medical applications of diflufenican, such as its anti-inflammatory and analgesic properties.
Méthodes De Synthèse
The synthesis of diflufenican involves the reaction between 2,4-dichlorophenoxyacetic acid and 2-difluoromethoxyaniline in the presence of a catalyst. The reaction leads to the formation of diflufenican, which is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, diflufenican is used as a pre-emergence herbicide to control weeds in crops such as wheat, barley, and oilseed rape. In medicine, diflufenican has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. In environmental science, diflufenican has been studied for its potential impact on soil and water quality.
Propriétés
Nom du produit |
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
|---|---|
Formule moléculaire |
C15H11Cl2F2NO3 |
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2F2NO3/c16-9-5-6-12(10(17)7-9)22-8-14(21)20-11-3-1-2-4-13(11)23-15(18)19/h1-7,15H,8H2,(H,20,21) |
Clé InChI |
CIRTZEHWMOYSGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)

![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)




